molecular formula C10H10ClFO2 B12837151 2-Chloro-2-fluoro-1-(4-methoxy-3-methylphenyl)ethanone CAS No. 58750-70-2

2-Chloro-2-fluoro-1-(4-methoxy-3-methylphenyl)ethanone

Cat. No.: B12837151
CAS No.: 58750-70-2
M. Wt: 216.63 g/mol
InChI Key: VPEMKGMQSPYZKC-UHFFFAOYSA-N
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Description

2-Chloro-2-fluoro-1-(4-methoxy-3-methylphenyl)ethanone is a halogenated acetophenone derivative featuring a chloro-fluoro substitution at the α-carbon and a substituted aromatic ring (4-methoxy-3-methylphenyl group). These compounds are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their reactive ketone group and tunable electronic properties from substituents .

Properties

CAS No.

58750-70-2

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

2-chloro-2-fluoro-1-(4-methoxy-3-methylphenyl)ethanone

InChI

InChI=1S/C10H10ClFO2/c1-6-5-7(9(13)10(11)12)3-4-8(6)14-2/h3-5,10H,1-2H3

InChI Key

VPEMKGMQSPYZKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C(F)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Halogenation of 1-(4-methoxy-3-methylphenyl)ethanone

      Starting Material: 1-(4-methoxy-3-methylphenyl)ethanone.

      Reagents: Chlorine gas and fluorine gas.

      Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity of the halogens.

      Procedure: The starting material is dissolved in dichloromethane, and chlorine gas is bubbled through the solution, followed by the introduction of fluorine gas. The reaction mixture is stirred until the desired product is formed.

  • Industrial Production Methods

      Scale-Up: For industrial production, the process is scaled up using continuous flow reactors to ensure consistent quality and yield.

      Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Biological Activity

2-Chloro-2-fluoro-1-(4-methoxy-3-methylphenyl)ethanone, with the CAS number 58750-70-2, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies, providing a comprehensive overview of current research findings.

  • Molecular Formula : C10H10ClFO2
  • Molecular Weight : 216.64 g/mol
  • Structure : The compound features a chloro and fluoro substituent on the ethanone backbone, along with a methoxy and methyl group on the aromatic ring.

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly in relation to its effects on enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant inhibition of various enzymes, including those involved in cancer pathways. For instance, studies have shown that related compounds can inhibit 17β-hydroxysteroid dehydrogenase (17β-HSD), an enzyme implicated in steroid metabolism and cancer progression. The IC50 values for these inhibitors often range from nanomolar to micromolar concentrations, indicating potent biological activity.

CompoundTarget EnzymeIC50 (nM)
Related Compound A17β-HSD Type 3700
Related Compound B17β-HSD Type 3900
This compoundTBDTBD

Case Studies

  • In Vitro Studies : A study evaluated the effect of structurally similar compounds on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the inhibition of key metabolic enzymes.
  • Toxicological Assessment : The compound was included in a broader assessment of mutagenic chemicals, where it was evaluated for its potential mutagenicity. While specific results for this compound were not highlighted, the assessment provided insights into safety profiles for similar compounds.
  • Pharmacological Applications : Research has explored the use of such compounds in treating conditions like hormone-dependent cancers by targeting steroidogenic enzymes. The findings suggest potential therapeutic roles but require further validation through clinical trials.

Comparison with Similar Compounds

Structural Effects on Physical Properties

  • Halogen Substitution: The presence of chlorine and fluorine at the α-carbon (e.g., 2-chloro-2-fluoro derivatives) increases molecular weight and polarity, enhancing solubility in polar solvents. For example, 2-Chloro-2-fluoro-1-(1H-indol-3-yl)ethanone (MW 211.62) has higher lipophilicity than non-fluorinated analogs, impacting its bioavailability .
  • Aromatic Substituents: Electron-donating groups (e.g., 4-OCH₃, 3-CH₃) lower melting points compared to electron-withdrawing groups (e.g., Cl, F).

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